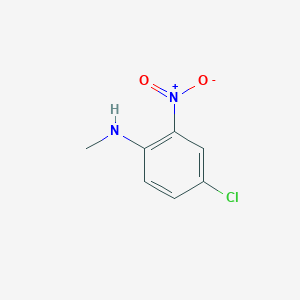

4-chloro-N-methyl-2-nitroaniline

概要

説明

4-Chloro-N-methyl-2-nitroaniline is a nitro-aromatic amine. It is used almost exclusively as an intermediate in the synthesis of pigments . It is a yellow crystalline powder that is insoluble in water .

Synthesis Analysis

The synthesis of 4-chloro-2-nitroaniline involves the acetylation of 2-nitroaniline followed by chlorination . The process begins with the treatment of 2-nitroaniline with acetyl chloride at room temperature with continuous stirring. The orange-colored 2-nitroacetanilide formed is then filtered and dried .Molecular Structure Analysis

The molecular structure of 4-chloro-2-nitroaniline is recognized by single-crystal XRD analysis . The molecule contains both intra- and intermolecular strong hydrogen bonding interactions . In the 4-chloro-2-nitroaniline molecule, one hydrogen of the amine group is attached to the nearer ortho position nitro group oxygen atom, forming an N–H…O intramolecular hydrogen bonding interaction .Chemical Reactions Analysis

4-Chloro-2-nitroaniline forms explosive products on reaction with nitric acid. It can also react with oxidizing agents .Physical And Chemical Properties Analysis

4-Chloro-2-nitroaniline has a density of 1.4±0.1 g/cm^3, a boiling point of 317.7±27.0 °C at 760 mmHg, and a flash point of 146.0±23.7 °C . It is thermally stable up to 115 °C . The molecule has a molar refractivity of 47.3±0.3 cm^3, a polar surface area of 58 Å^2, and a molar volume of 132.7±3.0 cm^3 .科学的研究の応用

Application 1: Nonlinear Optical Single Crystals

- Summary of Application : 4-chloro-2-nitroaniline (4Cl2NA) is used to develop organic nonlinear optical single crystals. These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

- Methods of Application : The 4Cl2NA crystal was developed by a slow evaporation method at 40 °C. The grown 4Cl2NA was a monoclinic structure with Pc space group, which was recognized by single-crystal XRD analysis .

- Results or Outcomes : The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method. The synthesis material was thermally stable up to 115 °C and mechanical work hardness coefficient (n = -2.98) confirmed the grown crystal was soft material .

Application 2: Electrospinning Technique

- Summary of Application : 4-chloro-2-nitroaniline is used in preparing in-plane aligned nanofibers by the electrospinning technique .

Application 3: Production of Dyes, Antioxidants, Pharmaceuticals

- Summary of Application : 4-chloro-N-methyl-2-nitroaniline is an intermediate in the production of dyes, antioxidants, and pharmaceuticals .

Application 4: Production of Gasoline, Gum Inhibitors, Poultry Medicines

- Summary of Application : This compound is used in the production of gasoline, gum inhibitors, and poultry medicines .

Application 5: Corrosion Inhibitor

Application 6: Synthesis of 3-chloro-5-methylphenyl isocyanate

Safety And Hazards

将来の方向性

The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline was developed by a slow evaporation method at 40 °C . This represents a promising direction for future research, as organic NLO single crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

特性

IUPAC Name |

4-chloro-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTBHMSHJATKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371638 | |

| Record name | 4-chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-methyl-2-nitroaniline | |

CAS RN |

15950-17-1 | |

| Record name | 4-chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

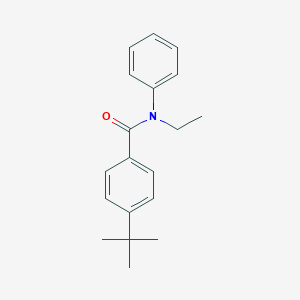

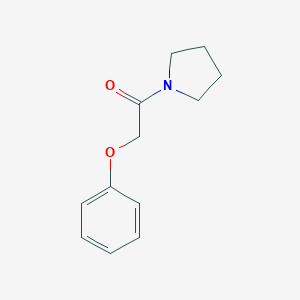

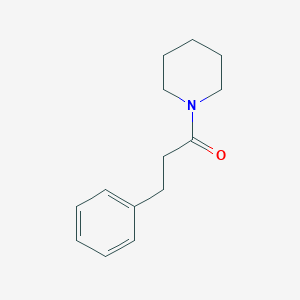

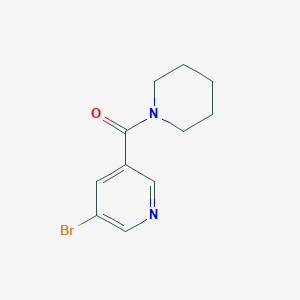

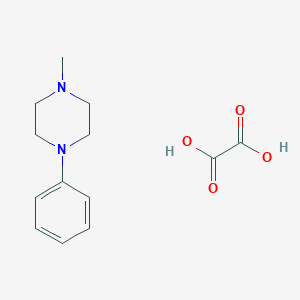

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。